molecular formula C4H8N2O3S B12823363 Thiazolidine-4-carboxamide 1,1-dioxide

Thiazolidine-4-carboxamide 1,1-dioxide

Cat. No.: B12823363
M. Wt: 164.19 g/mol
InChI Key: FSPRYQPTRFAAKC-UHFFFAOYSA-N
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Description

Thiazolidine-4-carboxamide 1,1-dioxide is a heterocyclic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological activities. The presence of sulfur and nitrogen in the ring structure enhances its reactivity and potential for various applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidine-4-carboxamide 1,1-dioxide typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to yield 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives .

Industrial Production Methods

Industrial production methods for this compound often utilize multicomponent reactions, click reactions, and nano-catalysis to improve selectivity, purity, product yield, and pharmacokinetic activity . These methods are designed to be efficient and environmentally friendly, aligning with principles of green chemistry.

Chemical Reactions Analysis

Types of Reactions

Thiazolidine-4-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the thiazolidine ring .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazolidine derivatives. These products have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

Comparison with Similar Compounds

Properties

Molecular Formula

C4H8N2O3S

Molecular Weight

164.19 g/mol

IUPAC Name

1,1-dioxo-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C4H8N2O3S/c5-4(7)3-1-10(8,9)2-6-3/h3,6H,1-2H2,(H2,5,7)

InChI Key

FSPRYQPTRFAAKC-UHFFFAOYSA-N

Canonical SMILES

C1C(NCS1(=O)=O)C(=O)N

Origin of Product

United States

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